Cas no 1256355-63-1 (4-(2-Fluoroethoxy)phenylboronic acid)

4-(2-Fluoroethoxy)phenylboronic acid is a fluorinated arylboronic acid derivative commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal transformation in pharmaceutical and materials science research. The 2-fluoroethoxy substituent enhances its reactivity and stability, making it particularly useful in constructing complex molecular architectures. This compound exhibits improved solubility in organic solvents compared to non-fluorinated analogs, facilitating its handling in synthetic applications. Its boronic acid moiety allows for selective coupling with aryl halides or pseudohalides under mild conditions. The fluorine incorporation also offers potential for further functionalization or tuning of physicochemical properties in target molecules. This reagent is typically handled under inert conditions due to the moisture sensitivity of the boronic acid group.
4-(2-Fluoroethoxy)phenylboronic acid structure
1256355-63-1 structure
Product Name:4-(2-Fluoroethoxy)phenylboronic acid
CAS No:1256355-63-1
MF:C8H10BFO3
MW:183.972606182098
MDL:MFCD17214255
CID:828677
Update Time:2025-05-19

4-(2-Fluoroethoxy)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(2-Fluoroethoxy)phenyl)boronic acid
    • 4-(2-FLUOROETHOXY)PHENYLBORONIC ACID;
    • 4-(2-Fluoroethoxy)phenylboronic acid
    • MDL: MFCD17214255
    • Inchi: 1S/C8H10BFO3/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,11-12H,5-6H2
    • InChI Key: XNKMLDGLDSQHSH-UHFFFAOYSA-N
    • SMILES: FCCOC1C=CC(B(O)O)=CC=1

Computed Properties

  • Exact Mass: 184.07100

Experimental Properties

  • PSA: 49.69000
  • LogP: -0.28530

4-(2-Fluoroethoxy)phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F489513-25mg
4-(2-Fluoroethoxy)phenylboronic acid
1256355-63-1
25mg
$81.00 2023-05-18
TRC
F489513-50mg
4-(2-Fluoroethoxy)phenylboronic acid
1256355-63-1
50mg
$133.00 2023-05-18
TRC
F489513-100mg
4-(2-Fluoroethoxy)phenylboronic acid
1256355-63-1
100mg
$196.00 2023-05-18
TRC
F489513-250mg
4-(2-Fluoroethoxy)phenylboronic acid
1256355-63-1
250mg
$345.00 2023-05-18
Chemenu
CM206672-5g
(4-(2-Fluoroethoxy)phenyl)boronic acid
1256355-63-1 95%
5g
$2077 2023-02-03
abcr
AB309891-250 mg
4-(2-Fluoroethoxy)phenylboronic acid, 96%; .
1256355-63-1 96%
250mg
€359.90 2023-04-26
eNovation Chemicals LLC
D780383-1g
4-(2-Fluoroethoxy)phenylboronic Acid
1256355-63-1 95%
1g
$935 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183586-250mg
(4-(2-Fluoroethoxy)phenyl)boronic acid
1256355-63-1 98%
250mg
¥2002.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183586-1g
(4-(2-Fluoroethoxy)phenyl)boronic acid
1256355-63-1 98%
1g
¥5344.00 2024-08-09
abcr
AB309891-250mg
4-(2-Fluoroethoxy)phenylboronic acid, 96%; .
1256355-63-1 96%
250mg
€359.90 2025-03-19

4-(2-Fluoroethoxy)phenylboronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1256355-63-1)4-(2-Fluoroethoxy)phenylboronic acid
Order Number:A1110821
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:57
Price ($):460.0
Email:sales@amadischem.com

Additional information on 4-(2-Fluoroethoxy)phenylboronic acid

Introduction to 4-(2-Fluoroethoxy)phenylboronic Acid (CAS No. 1256355-63-1)

4-(2-Fluoroethoxy)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. With the CAS number 1256355-63-1, this compound represents a derivative of phenylboronic acid, featuring a fluoroethoxy substituent on the aromatic ring. This unique structural motif imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications, particularly in the development of advanced materials and pharmaceuticals.

The fluoroethoxy group introduces both electronic and steric effects to the molecule, influencing its reactivity and interaction with other biological or chemical systems. Boronic acids, in general, are well-known for their role as chelating agents and are widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. The presence of the fluoroethoxy moiety in 4-(2-Fluoroethoxy)phenylboronic acid enhances its utility in these transformations, making it an attractive building block for constructing complex molecular architectures.

In recent years, there has been a surge in research focusing on boronic acid derivatives due to their broad spectrum of applications. One particularly notable area is their use as probes and tools in biochemical assays. The ability of boronic acids to form reversible covalent bonds with diols has been leveraged to develop high-throughput screening methods for identifying glycosidase inhibitors. The fluorine atom in 4-(2-Fluoroethoxy)phenylboronic acid can further modulate the binding affinity and selectivity of such probes, enabling more precise targeting of biological pathways.

Moreover, the pharmaceutical industry has recognized the potential of this compound as a precursor in drug discovery. Boronic acid derivatives have shown promise as inhibitors of various enzymes and receptors, making them candidates for treating a wide range of diseases. For instance, studies have demonstrated that boronic acid-containing compounds can interact with metalloproteinases, which are implicated in conditions such as cancer and inflammation. The structural features of 4-(2-Fluoroethoxy)phenylboronic acid may contribute to its efficacy in modulating these enzymatic activities by enhancing binding interactions or altering enzyme conformation.

The synthesis of 4-(2-Fluoroethoxy)phenylboronic acid typically involves multi-step organic transformations, starting from readily available aromatic precursors. The introduction of the fluoroethoxy group often requires sophisticated fluorination techniques or nucleophilic substitution reactions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or transition-metal-mediated functionalizations, are frequently employed to achieve high yields and purity. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of fine-tuning reaction conditions to optimize the production of specialized compounds like this one.

From a materials science perspective, 4-(2-Fluoroethoxy)phenylboronic acid has found applications in the development of smart materials and functional polymers. Boronic acids can participate in dynamic covalent chemistry, allowing for the creation of materials that exhibit reversible changes in response to external stimuli. The incorporation of the fluoroethoxy group can influence these properties by altering solubility, thermal stability, or mechanical strength. Such materials are being explored for use in drug delivery systems, where stimuli-responsive polymers could enhance targeted release or controlled degradation.

Recent advancements in computational chemistry have also contributed to our understanding of how 4-(2-Fluoroethoxy)phenylboronic acid interacts with biological targets. Molecular modeling studies have revealed insights into its binding modes within enzymes or receptors, providing a rational basis for designing more potent derivatives. These computational approaches are complemented by experimental validations using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. By integrating both computational and experimental data, researchers can refine their strategies for developing novel therapeutics based on boronic acid scaffolds.

The role of fluorinated aromatic compounds like 4-(2-Fluoroethoxy)phenylboronic acid extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Fluorine atoms are known to enhance metabolic stability and bioavailability, making fluorinated molecules attractive candidates for crop protection agents or industrial additives. The unique electronic properties imparted by fluorine can also improve material performance in applications such as liquid crystals or organic electronics.

In conclusion,4-(2-Fluoroethoxy)phenylboronic acid (CAS No. 1256355-63-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features enable diverse applications ranging from biochemical assays to drug development and advanced materials engineering. As research continues to uncover new functionalities and synthetic methodologies,this compound is poised to play an increasingly important role in addressing challenges in medicine, technology,and industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256355-63-1)4-(2-Fluoroethoxy)phenylboronic acid
A1110821
Purity:99%
Quantity:1g
Price ($):460.0
Email